3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether
CAS No.:
Cat. No.: VC13393456
Molecular Formula: C13H9BrClFO
Molecular Weight: 315.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrClFO |
|---|---|
| Molecular Weight | 315.56 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methoxy]-2-chloro-4-fluorobenzene |
| Standard InChI | InChI=1S/C13H9BrClFO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8H2 |
| Standard InChI Key | GLOBCOUOBMIPMU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)F)Cl |
Introduction
3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is an ether-based organic compound composed of a bromobenzyl group linked to a chlorofluorophenyl group. This structure combines halogen-substituted aromatic rings, which are often studied for their potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
The compound's molecular structure features:
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A bromine atom at the 3-position of the benzyl ring.
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A chlorine atom at the 2-position and a fluorine atom at the 4-position on the phenyl ring.
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An ether (-O-) bond connecting the two aromatic systems.
Synthesis Pathways
The synthesis of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether can involve nucleophilic substitution reactions. A general method includes:
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Reactants:
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3-Bromobenzyl alcohol
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2-Chloro-4-fluorophenol
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Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Reaction Mechanism:
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The hydroxyl group of phenol reacts with the benzyl alcohol under acidic or catalytic conditions.
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The reaction proceeds via ether bond formation through dehydration.
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Conditions:
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Solvent: Dichloromethane or toluene.
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Catalyst: Acidic catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
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Applications
The compound's structure suggests potential applications in various fields:
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Pharmaceuticals:
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Halogenated aromatic ethers are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
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The presence of bromine, chlorine, and fluorine can enhance lipophilicity and binding affinity to biological targets.
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Material Science:
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Aromatic ethers are used in designing polymers with high thermal stability and unique optical properties.
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Synthetic Intermediates:
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It can serve as a precursor for further functionalization in organic synthesis.
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Chemical Behavior and Stability
The compound exhibits notable characteristics due to its halogen substitutions:
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Reactivity: The bromine atom on the benzene ring may participate in cross-coupling reactions (e.g., Suzuki or Heck reactions).
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Stability: The ether bond is generally stable under neutral conditions but may hydrolyze in strongly acidic or basic environments.
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Halogen Effects: The electron-withdrawing nature of chlorine and fluorine affects the electron density of the phenyl ring, making it less reactive toward nucleophilic attacks.
Spectroscopic Data
Characterization of this compound can be achieved using various spectroscopic techniques:
| Technique | Expected Observations |
|---|---|
| Infrared (IR) | Ether C-O stretch (~1100 cm⁻¹), C-H aromatic stretches (~3000 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) | Distinct chemical shifts for aromatic protons; halogen effects deshielding nearby protons. |
| Mass Spectrometry | Molecular ion peak at ~316 m/z corresponding to molecular weight. |
Toxicity and Safety Considerations
As with many halogenated organic compounds:
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The compound may pose risks if inhaled or absorbed through skin contact.
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Proper handling involves using gloves, goggles, and working under a fume hood.
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Toxicological data specific to this compound is limited but should be evaluated before large-scale applications.
Future Research Directions
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Investigating its biological activity for potential therapeutic uses.
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Exploring its role as an intermediate in synthesizing more complex molecules.
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Studying its behavior under extreme conditions (e.g., high temperature or pressure) for material science applications.
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